molecular formula C21H27N3O5 B2488812 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1421532-70-8

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2488812
CAS No.: 1421532-70-8
M. Wt: 401.463
InChI Key: WPIPUCCXADQDDW-UHFFFAOYSA-N
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Description

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS Number: 1421532-70-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises a pyrazole ring and a spirocyclic moiety, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O5 , with a molecular weight of 401.5 g/mol . The presence of multiple functional groups, including methoxy and spirocyclic structures, suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC21H27N3O5
Molecular Weight401.5 g/mol
CAS Number1421532-70-8

Biological Activity Overview

Research indicates that compounds containing pyrazole and spirocyclic structures exhibit various pharmacological effects, including:

  • Anticancer Activity : Pyrazole derivatives have been linked to inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Certain structural motifs in pyrazoles can modulate inflammatory pathways.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various pathogens.

Anticancer Activity

Studies on related pyrazole derivatives have demonstrated significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231), indicating their potential as anticancer agents.

Case Study: Cytotoxicity Against MDA-MB-231

A comparative study evaluated a series of pyrazole derivatives for their cytotoxic activity against the MDA-MB-231 cell line. The results highlighted that modifications to the aromatic substituents significantly impacted the cytotoxicity:

Compound IDIC50 (μM)Structural Features
Compound A27.6Electron-withdrawing groups present
Compound B29.3Similar structure but different substituents

This suggests that the presence of specific functional groups can enhance or diminish biological activity.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Targeting Enzymatic Pathways : The compound may interact with enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could bind to specific receptors that regulate cellular growth and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in malignant cells.

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives may also possess antimicrobial properties, although specific data for this compound is limited. The structural components suggest potential effectiveness against bacterial and fungal strains.

Properties

IUPAC Name

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-23-18(14-17(22-23)16-13-15(26-2)5-6-19(16)27-3)20(25)24-9-7-21(8-10-24)28-11-4-12-29-21/h5-6,13-14H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIPUCCXADQDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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